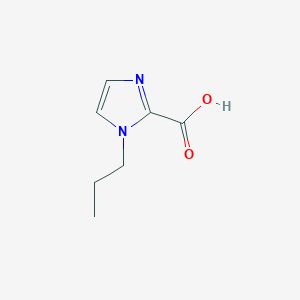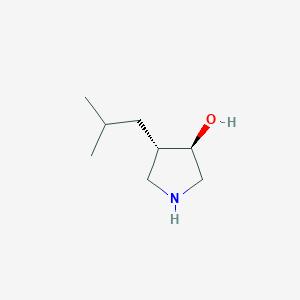
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a morpholinoethyl side chain. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Méthodes De Préparation
The synthesis of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chloro group: Chlorination of the pyrazole ring is performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the morpholinoethyl side chain: This step involves the reaction of the chlorinated pyrazole with morpholine in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
Applications De Recherche Scientifique
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholinoethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-amine: Differing by the presence of an amine group instead of a carboxylic acid.
4-Chloro-1-(2-piperidinoethyl)-1H-pyrazole-3-carboxylic acid: Featuring a piperidinoethyl side chain instead of morpholinoethyl.
These structural variations can lead to differences in reactivity, solubility, and biological activity, highlighting the importance of this compound in research and development .
Propriétés
Formule moléculaire |
C10H14ClN3O3 |
|---|---|
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
4-chloro-1-(2-morpholin-4-ylethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-7-14(12-9(8)10(15)16)2-1-13-3-5-17-6-4-13/h7H,1-6H2,(H,15,16) |
Clé InChI |
FQLLCUDJJCNWMS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=C(C(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


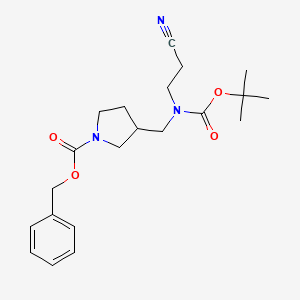


![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)

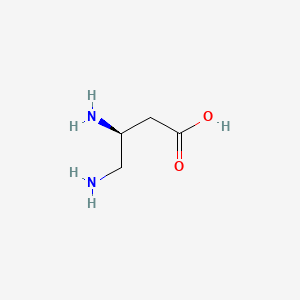


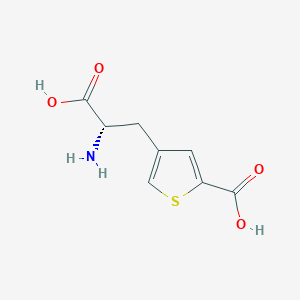
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
